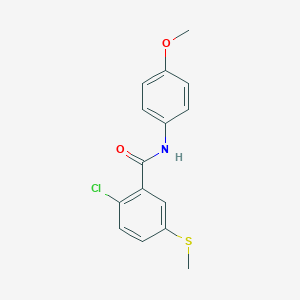![molecular formula C26H27N3O3S2 B299664 4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as QNZ or E3330 and has been synthesized using different methods.
作用机制
QNZ inhibits the activation of NF-κB signaling by blocking the activity of IκB kinase (IKK). This leads to the inhibition of the transcription of genes that are regulated by NF-κB, including those involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
QNZ has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB pathway. QNZ has been shown to have a low toxicity profile and does not affect normal cells.
实验室实验的优点和局限性
QNZ has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of IKK, making it a valuable tool for studying the NF-κB signaling pathway. QNZ has also been shown to have low toxicity, making it suitable for use in cell-based assays. However, QNZ has limitations in terms of its solubility in water and stability in biological systems.
未来方向
Several future directions for research on QNZ have been proposed. These include the development of more potent and selective inhibitors of IKK, the investigation of the effects of QNZ on other signaling pathways, and the development of QNZ-based drug delivery systems. Further research is also needed to determine the potential applications of QNZ in the treatment of various diseases, including cancer and inflammatory disorders.
In conclusion, QNZ is a promising compound with potential applications in various fields of scientific research. Its inhibition of the NF-κB signaling pathway makes it a valuable tool for studying the mechanisms of action of various drugs and investigating the role of NF-κB in various biological processes. Further research is needed to fully understand the potential applications of QNZ and to develop more potent and selective inhibitors of IKK.
合成方法
The synthesis of QNZ involves the reaction of 2-mercaptoethylamine with 4-tert-butyl-N-(chlorosulfonyl)benzenesulfonamide. The reaction is carried out in the presence of a base and a solvent. The yield of the product can be improved by optimizing the reaction conditions.
科学研究应用
QNZ has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. QNZ has been used as a tool compound to investigate the role of nuclear factor-kappa B (NF-κB) signaling in various biological processes. It has also been used to study the mechanisms of action of various drugs.
属性
分子式 |
C26H27N3O3S2 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylethyl]benzenesulfonamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-26(2,3)19-13-15-21(16-14-19)34(31,32)27-17-18-33-25-28-23-12-8-7-11-22(23)24(30)29(25)20-9-5-4-6-10-20/h4-16,27H,17-18H2,1-3H3 |
InChI 键 |
YVFQXKKIWALOOJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)